molecular formula C9H15N3O2 B13535296 3-((Azetidin-3-yloxy)methyl)-5-propyl-1,2,4-oxadiazole

3-((Azetidin-3-yloxy)methyl)-5-propyl-1,2,4-oxadiazole

Cat. No.: B13535296
M. Wt: 197.23 g/mol
InChI Key: BGOVQMOZUFNVBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((Azetidin-3-yloxy)methyl)-5-propyl-1,2,4-oxadiazole is a heterocyclic compound that features both azetidine and oxadiazole rings. These structures are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Azetidin-3-yloxy)methyl)-5-propyl-1,2,4-oxadiazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

3-((Azetidin-3-yloxy)methyl)-5-propyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-((Azetidin-3-yloxy)methyl)-5-propyl-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((Azetidin-3-yloxy)methyl)-5-propyl-1,2,4-oxadiazole is unique due to its combination of azetidine and oxadiazole rings, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

3-(azetidin-3-yloxymethyl)-5-propyl-1,2,4-oxadiazole

InChI

InChI=1S/C9H15N3O2/c1-2-3-9-11-8(12-14-9)6-13-7-4-10-5-7/h7,10H,2-6H2,1H3

InChI Key

BGOVQMOZUFNVBA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=NO1)COC2CNC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.